Cas no 1839581-28-0 (ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate)

Ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate is a chiral piperazine derivative with significant utility in pharmaceutical and organic synthesis. Its stereospecific (S)-configuration ensures high enantioselectivity, making it valuable for the development of biologically active compounds. The ethyl ester moiety enhances solubility and reactivity, facilitating further functionalization. This compound serves as a versatile intermediate in the synthesis of pharmacophores, particularly for CNS-targeting agents and enzyme inhibitors. Its stable piperazine core contributes to robust chemical stability under various reaction conditions. The product is characterized by high purity and consistent performance, meeting stringent requirements for research and industrial applications. Proper handling under inert conditions is recommended to preserve its integrity.
ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate structure
1839581-28-0 structure
Product Name:ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate
CAS No:1839581-28-0
MF:C10H20N2O2
MW:200.278002738953
CID:5655006
PubChem ID:96333439
Update Time:2025-06-13

ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate Chemical and Physical Properties

Names and Identifiers

    • 1839581-28-0
    • ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate
    • EN300-27731277
    • SCHEMBL17548981
    • Inchi: 1S/C10H20N2O2/c1-3-14-10(13)4-6-12-7-5-11-8-9(12)2/h9,11H,3-8H2,1-2H3/t9-/m0/s1
    • InChI Key: ALYHWIYUQAFECE-VIFPVBQESA-N
    • SMILES: O(CC)C(CCN1CCNC[C@@H]1C)=O

Computed Properties

  • Exact Mass: 200.152477885g/mol
  • Monoisotopic Mass: 200.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 41.6Ų

ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate Pricemore >>

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Additional information on ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate

Research Brief on Ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate (CAS: 1839581-28-0) in Chemical Biology and Pharmaceutical Applications

Ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate (CAS: 1839581-28-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This chiral piperazine derivative serves as a key intermediate in the synthesis of biologically active molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Recent studies have highlighted its potential as a building block for novel drug candidates targeting neurological disorders and infectious diseases.

Structural analysis reveals that the (2S)-configuration of the methylpiperazine moiety in this compound provides optimal spatial orientation for receptor binding. The ethyl propanoate ester group enhances solubility while maintaining the necessary lipophilicity for blood-brain barrier penetration, making it particularly valuable for CNS drug development. Recent synthetic chemistry advancements have improved the yield and enantiomeric purity of this intermediate, with several research groups reporting efficient asymmetric synthesis routes with >98% ee.

In pharmacological applications, ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate has shown promise as a precursor for dopamine receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into novel D2/D3 receptor partial agonists with improved metabolic stability compared to previous generations. The compound's structural flexibility allows for diverse modifications at both the piperazine nitrogen and ester group, enabling structure-activity relationship (SAR) optimization across multiple therapeutic targets.

Recent patent filings (2022-2023) indicate growing commercial interest in this compound, with applications ranging from antipsychotic agents to antiviral prodrugs. One notable development is its use in the synthesis of investigational compounds targeting RNA-dependent RNA polymerase in emerging viruses. The compound's stability under physiological conditions and favorable toxicological profile in preliminary studies have positioned it as a valuable scaffold for medicinal chemistry programs.

Ongoing research is exploring the compound's potential in targeted drug delivery systems. Its secondary amine functionality allows for conjugation with various drug molecules and nanoparticles, while the ester group provides a handle for controlled release mechanisms. Current challenges in the field include optimizing large-scale production methods and further characterizing the compound's pharmacokinetic properties, which remain active areas of investigation in several pharmaceutical research programs.

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